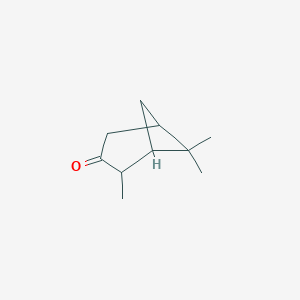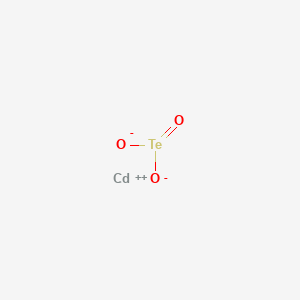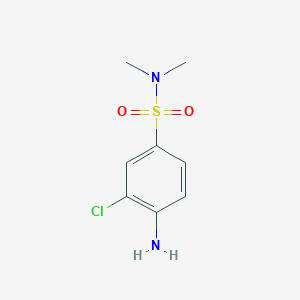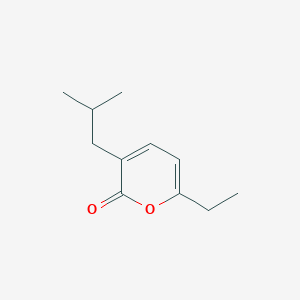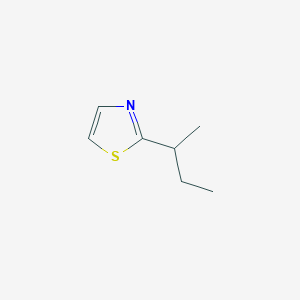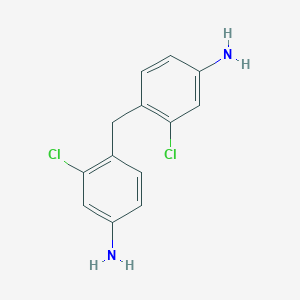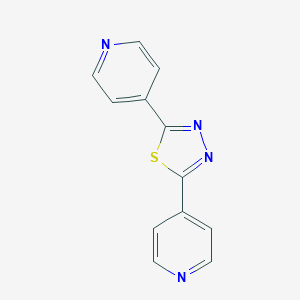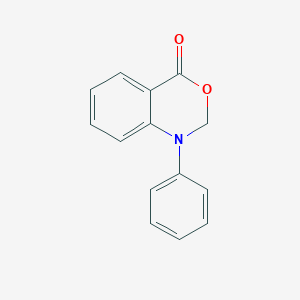
1-Phenyl-2H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2H-3,1-benzoxazin-4-one, also known as PBOX, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. PBOX is a small molecule that has been shown to have potent anticancer activity against a variety of cancer cell lines.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the activation of the intrinsic apoptotic pathway. 1-Phenyl-2H-3,1-benzoxazin-4-one has been shown to induce the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis. 1-Phenyl-2H-3,1-benzoxazin-4-one has also been found to inhibit the activity of the anti-apoptotic protein Bcl-2, which further promotes apoptosis.
Biochemische Und Physiologische Effekte
1-Phenyl-2H-3,1-benzoxazin-4-one has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. 1-Phenyl-2H-3,1-benzoxazin-4-one has been shown to induce cell cycle arrest at the G2/M phase, which prevents cancer cells from dividing and proliferating. Additionally, 1-Phenyl-2H-3,1-benzoxazin-4-one has been found to have anti-angiogenic effects, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-Phenyl-2H-3,1-benzoxazin-4-one is its potent anticancer activity against a variety of cancer cell lines. It has also been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 1-Phenyl-2H-3,1-benzoxazin-4-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 1-Phenyl-2H-3,1-benzoxazin-4-one has a short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-Phenyl-2H-3,1-benzoxazin-4-one. One area of research could focus on improving the solubility and stability of 1-Phenyl-2H-3,1-benzoxazin-4-one to make it more effective in vivo. Another area of research could focus on identifying the specific molecular targets of 1-Phenyl-2H-3,1-benzoxazin-4-one and elucidating its mechanism of action. Additionally, future studies could investigate the efficacy of 1-Phenyl-2H-3,1-benzoxazin-4-one in combination with other anticancer drugs. Finally, further studies could investigate the potential of 1-Phenyl-2H-3,1-benzoxazin-4-one as a therapeutic agent for other diseases, such as inflammatory disorders.
Synthesemethoden
The synthesis of 1-Phenyl-2H-3,1-benzoxazin-4-one involves a multistep process that begins with the condensation of o-aminophenol with benzaldehyde to form 2-hydroxy-1-phenylbenzene. This intermediate is then oxidized to form 2-hydroxy-1-phenylbenzene-1,3-dione, which is subsequently cyclized to form 1-Phenyl-2H-3,1-benzoxazin-4-one. The final product is obtained in good yield and purity using this method.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2H-3,1-benzoxazin-4-one has been extensively studied for its anticancer activity. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 1-Phenyl-2H-3,1-benzoxazin-4-one has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, 1-Phenyl-2H-3,1-benzoxazin-4-one has been shown to have synergistic effects when combined with other anticancer drugs, making it a promising candidate for combination therapy.
Eigenschaften
CAS-Nummer |
16075-09-5 |
|---|---|
Produktname |
1-Phenyl-2H-3,1-benzoxazin-4-one |
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
1-phenyl-2H-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H11NO2/c16-14-12-8-4-5-9-13(12)15(10-17-14)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI-Schlüssel |
OJVFIJUQEKMZNS-UHFFFAOYSA-N |
SMILES |
C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Kanonische SMILES |
C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



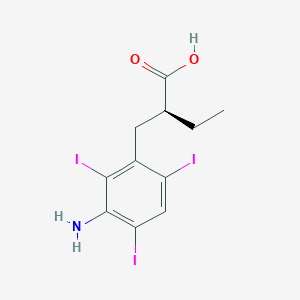
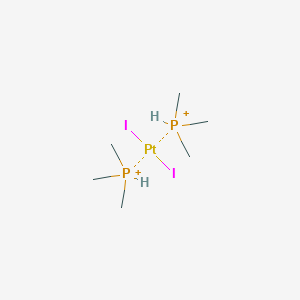
acetic acid](/img/structure/B99544.png)
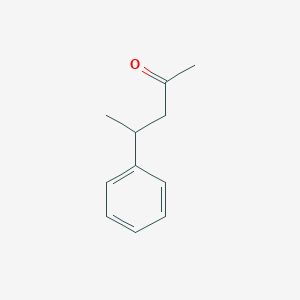
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)

